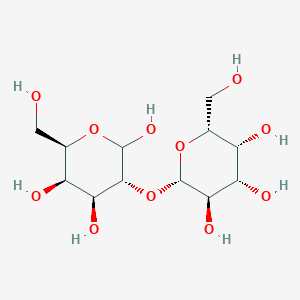
Gal(b1-2)Gal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Galp-(1->2)-D-Galp is a disaccharide consisting of beta-D-galactopyranose and D-galactopyranose joined in sequence by a (1->2) glycosidic bond. It derives from a D-galactopyranose and a beta-D-galactose.
Aplicaciones Científicas De Investigación
Understanding Autosomal Dominant Leukodystrophy : Research by Padiath et al. (2006) explored the role of Lamin B1 duplications in autosomal dominant leukodystrophy (ADLD), a neurological disorder. This study didn't directly address Gal(b1-2)Gal but contributed to our understanding of genetic disorders affecting the brain, which may have tangential relevance to research in complex sugar molecules like Gal(b1-2)Gal (Padiath et al., 2006).
Gibberellins in Arabidopsis thaliana : Derkx et al. (1994) investigated the activities of various gibberellins in stimulating germination of Arabidopsis thaliana seeds. Though not directly related to Gal(b1-2)Gal, this research contributes to the broader context of plant biology and carbohydrate functioning (Derkx et al., 1994).
Cysteine-Peptidase Bleomycin Hydrolase : Zheng et al. (1997) explored the cysteine-peptidase Bleomycin Hydrolase and its regulation by galactose in yeast. This study provides insights into the biochemical pathways and regulatory mechanisms involving galactose, which is relevant to understanding the functions of complex sugar molecules like Gal(b1-2)Gal (Zheng et al., 1997).
Synthesis of Fluorinated GM4 Analogue : Kasuya et al. (2007) described the synthesis of fluorinated galactosides and their application in cellular enzyme glycosylation. This research is relevant for understanding the modifications and functions of galactose-containing compounds, potentially including Gal(b1-2)Gal (Kasuya et al., 2007).
β-Gal Gene Expression MRI Reporter in Melanoma Tumor Cells : Arena et al. (2011) developed an MRI probe for reporting β-galactosidase expression in melanoma cells. The study is significant for understanding the applications of galactosidase enzymes, which could be relevant in the context of Gal(b1-2)Gal (Arena et al., 2011).
Molecular Expression and Regulation of Galactose Pathway Genes in Yeast : Hopper and Rowe (1978) studied the expression and regulation of genes involved in galactose utilization in Saccharomyces cerevisiae. This research offers foundational knowledge about the galactose metabolism pathway, which is essential for understanding Gal(b1-2)Gal's biological roles (Hopper & Rowe, 1978).
Stochastic Galactokinase Expression in Yeast : Kar et al. (2014) explored the expression of galactokinase in yeast, particularly in relation to the GAL gene induction system. This study adds to the understanding of galactose metabolism and gene expression, which is relevant to the broader context of Gal(b1-2)Gal (Kar et al., 2014).
Anti-Bcl-2 Clinical Trials and Gal-3 : Harazono et al. (2014) discussed the role of Gal-3 in the context of Bcl-2 protein family and its implication in cancer therapy. Understanding the functions of galactose-binding proteins like Gal-3 can provide insights into the therapeutic applications of similar molecules (Harazono et al., 2014).
Gallic Acid Degradation Pathway in Bacteria : Nogales et al. (2011) characterized the gal genes responsible for growth in gallic acid in Pseudomonas putida. This study is relevant for understanding the metabolism of galactose derivatives, which could have implications for Gal(b1-2)Gal research (Nogales et al., 2011).
Positive Feedback Genetic Circuit in Yeast : Ryo et al. (2017) reported on a genetic circuit involving the GAL induction system in yeast. This study enhances the understanding of galactose-related gene regulation and could have implications for research in Gal(b1-2)Gal (Ryo et al., 2017).
Propiedades
Número CAS |
5112-34-5 |
|---|---|
Nombre del producto |
Gal(b1-2)Gal |
Fórmula molecular |
C12H22O11 |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
(3R,4S,5R,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5+,6+,7+,8+,9-,10-,11?,12+/m1/s1 |
Clave InChI |
HIWPGCMGAMJNRG-BQYJSGCXSA-N |
SMILES isomérico |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](OC2O)CO)O)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride](/img/structure/B1434490.png)
![4-Oxo-4,5-Dihydro-thieno[3,2-c]pyridine-2-carboxylic acid methyl ester](/img/structure/B1434491.png)
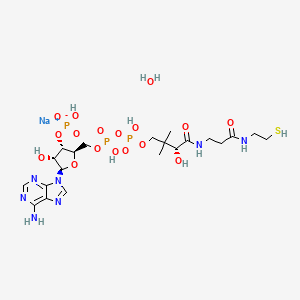
![N-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434495.png)


![3-Methyl-6-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1434501.png)
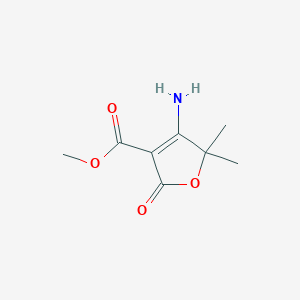

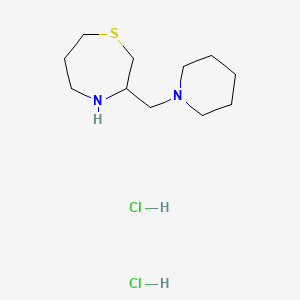


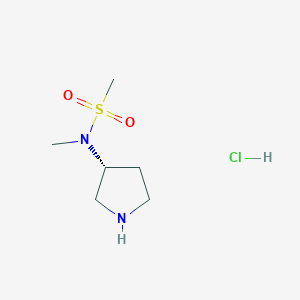
![(6S)-5-(tert-butoxycarbonyl)-1,1-dichloro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1434512.png)